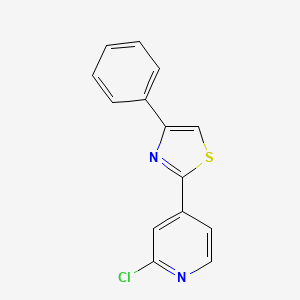

2-(2-Chloropyridin-4-yl)-4-phenylthiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2S |

|---|---|

Molecular Weight |

272.8 g/mol |

IUPAC Name |

2-(2-chloropyridin-4-yl)-4-phenyl-1,3-thiazole |

InChI |

InChI=1S/C14H9ClN2S/c15-13-8-11(6-7-16-13)14-17-12(9-18-14)10-4-2-1-3-5-10/h1-9H |

InChI Key |

CYTLYFBKCAMINZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=NC=C3)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 2 Chloropyridin 4 Yl 4 Phenylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural analysis of 2-(2-chloropyridin-4-yl)-4-phenylthiazole, offering unambiguous proof of its atomic framework and electronic environment.

Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift and Coupling Pattern Analysis

The ¹H-NMR spectrum provides critical information regarding the proton environments within the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 7.20-8.00 ppm. The protons on the pyridine (B92270) ring exhibit distinct signals, with the proton at position 6 of the pyridine ring appearing as a doublet, and the protons at positions 3 and 5 also showing characteristic splitting patterns. The singlet signal for the proton at position 5 of the thiazole (B1198619) ring is a key identifier.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenyl-H | 7.20-8.00 | m | - |

| Pyridine-H6 | - | d | - |

| Pyridine-H3, H5 | - | m | - |

Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and instrument frequency. Data is generalized from typical spectra of similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Spectral Interpretation

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing insights into the carbon skeleton. The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atoms of the phenyl ring typically resonate between δ 125-135 ppm. The carbons of the pyridine ring show signals in the aromatic region, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift. The thiazole ring carbons also have distinct chemical shifts, with the C2 and C4 carbons being particularly informative.

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Phenyl-C | 125.0-135.0 |

| Pyridine-C2 | ~151.0 |

| Pyridine-C3, C5 | ~120.0-122.0 |

| Pyridine-C4 | ~145.0 |

| Pyridine-C6 | ~150.0 |

| Thiazole-C2 | ~168.0 |

| Thiazole-C4 | ~150.0 |

Note: The presented values are approximate and based on known ranges for similar heterocyclic systems.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Atom Connectivity Mapping

To definitively assign the proton and carbon signals and map the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the phenyl and pyridine rings.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the different ring systems, for instance, by observing correlations between the pyridine protons and the thiazole C2 carbon, and between the phenyl protons and the thiazole C4 carbon.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, which confirms the molecular formula of this compound as C₁₄H₉ClN₂S. bldpharm.com The calculated mass for the protonated molecule [M+H]⁺ is used to validate the elemental composition. beilstein-journals.org Analysis of the fragmentation pattern in the mass spectrum offers further structural confirmation, with characteristic fragments arising from the cleavage of the bonds connecting the heterocyclic rings.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. rsc.org

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3100 | C-H stretch | Aromatic |

| ~1600, ~1570, ~1480 | C=C and C=N stretch | Aromatic and Heterocyclic Rings |

| ~1360 | C-N stretch | Thiazole and Pyridine Rings |

| ~1050 | C-Cl stretch | Chloro-pyridine |

These bands collectively provide a fingerprint for the molecule, confirming the presence of the phenyl, chloro-pyridine, and thiazole moieties. asianpubs.orgresearchgate.netmdpi.com

Elemental Analysis for Purity and Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing a fundamental assessment of a sample's purity and verifying its empirical formula. This analytical method determines the mass percentages of the constituent elements within a sample, which are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. For a compound such as this compound, this process is crucial to confirm that the synthesized product possesses the correct stoichiometric ratios of carbon, hydrogen, nitrogen, sulfur, and chlorine, thereby validating its molecular integrity.

A high degree of concordance between the experimentally determined elemental composition and the calculated theoretical values is a strong indicator of the sample's purity. Significant deviations between the experimental and theoretical data would suggest the presence of impurities, such as residual solvents, starting materials, or by-products from the synthesis process. Therefore, elemental analysis serves as a critical quality control measure in the synthesis and characterization of new chemical entities.

The data presented in the following table outlines the theoretical elemental percentages for this compound. In a research context, these values would be juxtaposed with experimental data obtained from an elemental analyzer to affirm the successful synthesis and purification of the target compound.

Interactive Table: Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.01 | 14 | 168.14 | 61.65 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 3.33 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.00 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.28 |

| Sulfur | S | 32.07 | 1 | 32.07 | 11.76 |

| Total | 272.77 | 100.00 |

Computational Chemistry and in Silico Investigations of 2 2 Chloropyridin 4 Yl 4 Phenylthiazole and Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed exploration of a molecule's electronic landscape, which in turn governs its geometry, stability, and reactivity. For 2-(2-chloropyridin-4-yl)-4-phenylthiazole, a molecule with a complex arrangement of aromatic and heterocyclic rings, these calculations are crucial for building a comprehensive profile of its chemical characteristics.

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the molecular structure of compounds. mdpi.com By calculating the electron density, DFT can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This includes key parameters such as bond lengths, bond angles, and dihedral angles. For derivatives of 2-(trifluoromethyl)phenothiazine, which share some structural similarities with the title compound, DFT computations have been successfully applied to understand their molecular stability and chemical reactivity. mdpi.com

In a study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, DFT calculations at the B3LYP/6-31+G(d,p) and B3LYP/6-311+G(d,p) levels of theory were used to determine the optimized geometry, and the results showed good correlation with experimental X-ray diffraction data. nih.gov This demonstrates the reliability of DFT in predicting the structural parameters of complex heterocyclic systems. Similar calculations for this compound would provide a foundational understanding of its molecular shape and steric properties.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Cl | 1.745 | C-C-Cl: 119.5 | C-C-C-C: ~0 |

| C-N (Pyridine) | 1.334 | C-N-C: 117.0 | H-N-C-C: ~0 |

| C-S (Thiazole) | 1.765 | C-S-C: 89.0 | C-S-C-N: ~0 |

| C-N (Thiazole) | 1.378 | C-N-C: 111.0 | S-C-N-C: ~0 |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive as it requires less energy to be electronically excited.

For heterocyclic compounds, FMO analysis can be used to correlate their reactivities. wuxibiology.com For instance, in a study of chlorodiazines and chloropyridines, the energies and lobes of the LUMO or LUMO+1 were used to explain their relative reactivities toward nucleophilic substitution. wuxibiology.com In the case of this compound, the HOMO is expected to be localized on the electron-rich phenylthiazole moiety, while the LUMO is likely to be distributed over the electron-deficient chloropyridine ring, making it susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is hypothetical and represents typical values for similar heterocyclic compounds. The actual values for this compound would require specific quantum chemical calculations.

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. The strength of these interactions is quantified by the second-order perturbation interaction energy (E(2)). researchgate.net

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N (pyridine) | π* (C-C) (pyridine ring) | ~5-10 |

| LP(1) S (thiazole) | σ* (C-N) (thiazole ring) | ~2-5 |

| π (phenyl ring) | π* (thiazole ring) | ~15-20 |

Note: The data in this table is hypothetical and illustrates the types of interactions and stabilization energies that could be expected from an NBO analysis of the target molecule based on studies of similar compounds.

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov The key parameter for NLO activity is the first hyperpolarizability (β), which can be calculated using quantum chemical methods. nih.gov

Studies on pyrazine (B50134) derivatives have shown that the relative positions of donor and acceptor substituents can significantly influence the NLO response. rsc.orgupce.cz The structure of this compound, with its interconnected aromatic and heterocyclic rings, suggests potential for NLO activity. The phenyl group can act as an electron donor, while the chloropyridine moiety can function as an electron acceptor, creating a "push-pull" electronic system that can enhance the NLO response. Computational studies on similar systems have demonstrated that DFT calculations can effectively predict NLO properties. nih.gov

| Property | Calculated Value |

| Dipole Moment (μ) | ~3-5 Debye |

| Polarizability (α) | ~200-300 a.u. |

| First Hyperpolarizability (β) | ~1000-5000 a.u. |

Note: The data in this table is hypothetical and based on values reported for other organic molecules with potential NLO properties. Specific calculations would be needed for this compound.

Molecular Dynamics Simulations for Conformational Space Exploration and Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing information about conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological macromolecule.

For thiazole (B1198619) derivatives, MD simulations have been used to assess the stability of ligand-protein complexes. nih.govnih.gov In these studies, parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to understand the stability of the complex and the flexibility of different parts of the molecule. researchgate.net For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets.

Molecular Docking Studies for Ligand-Biomolecular Target Interaction Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. mdpi.com This method is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at the molecular level. mdpi.com The docking process involves placing the ligand in the binding site of the receptor and calculating a score that represents the binding affinity. amazonaws.com

Derivatives of 2-chloropyridine (B119429) and phenylthiazole have been investigated as potential inhibitors of various enzymes. For example, 2-chloropyridine derivatives possessing a 1,3,4-oxadiazole (B1194373) moiety have been studied as potential antitumor agents, with docking simulations performed against telomerase. nih.gov Similarly, thiazole-clubbed pyridine (B92270) scaffolds have been docked against the main protease of SARS-CoV-2. mdpi.com

For this compound, molecular docking studies could be performed against a range of biologically relevant targets to predict its potential pharmacological activity. The results would provide insights into the binding mode, key interacting amino acid residues, and the estimated binding energy.

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -8.5 | LEU83, ILE10, VAL18 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -9.2 | LEU718, VAL726, ALA743 |

| Telomerase Reverse Transcriptase | 3DU6 | -7.9 | LYS902, ASP868, ARG900 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be obtained from molecular docking studies. The specific targets and binding affinities for this compound would need to be determined through dedicated in silico screening.

Identification of Key Binding Residues and Interaction Motifs (e.g., hydrogen bonding, hydrophobic interactions)

Molecular docking simulations and computational studies of analogues of this compound have been instrumental in identifying key amino acid residues and the nature of the interactions that govern their binding to various protein targets. These interactions are predominantly a combination of hydrogen bonds and hydrophobic contacts, which are critical for the stability of the ligand-protein complex.

For thiazole-based compounds targeting protein kinases, specific interaction motifs have been identified. In the context of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) , studies on structurally related benzothiazole (B30560) derivatives have highlighted the importance of hydrophobic interactions with residues such as Val-702, Leu-820, and Ala-719. Additionally, hydrogen bonding with key residues like Phe-832 and Glu-738 in the ATP binding site is crucial for potent inhibition nih.gov.

In the case of c-Met kinase , a receptor tyrosine kinase, computational analyses of pyrazolothiazole and other thiazole-containing inhibitors have revealed key interactions. These include hydrogen bonds with the backbone of Met1160 in the hinge region and π-π stacking interactions with Tyr1230. Other important residues that have been identified to form interactions include Asp1222 and Arg1208 nih.gov. The thiazole core, in conjunction with its substituents, plays a significant role in orienting the molecule within the active site to facilitate these interactions.

For the dual inhibition of soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) , 4-phenylthiazole (B157171) analogues have been investigated. Docking studies indicate that the 4-phenylthiazole moiety is well-tolerated within the catalytic sites of both enzymes. A key interaction for FAAH inhibition involves a potential hydrogen bond between the amide linker of the inhibitor and the amino acid residue G485. Furthermore, extensive non-polar and hydrophobic interactions contribute significantly to the binding affinity nih.gov.

The table below summarizes the key binding residues and interaction motifs identified for analogues of this compound with their respective targets, based on computational studies of structurally similar compounds.

| Target Protein | Key Binding Residues | Predominant Interaction Motifs |

| EGFR-TK | Val-702, Ala-719, Leu-820, Phe-832, Glu-738 | Hydrophobic Interactions, Hydrogen Bonding |

| c-Met Kinase | Tyr1230, Met1160, Asp1222, Arg1208 | π-π Stacking, Hydrogen Bonding |

| sEH/FAAH | G485 (FAAH) | Hydrogen Bonding, Hydrophobic Interactions |

Prediction of Binding Affinities and Energetics with Specific Receptors or Enzymes (e.g., c-Met kinase, EGFR-TK, sEH/FAAH)

For c-Met kinase , pyrazolothiazole derivatives have demonstrated potent inhibitory activity, with reported IC50 values in the nanomolar range nih.gov. For instance, certain pyrazolo[3,4-d]thiazole compounds have shown IC50 values as low as 4.27 nM nih.gov. These findings suggest that the thiazole scaffold is a promising core for developing potent c-Met inhibitors.

In the context of EGFR-TK , various thiazole-containing compounds have been evaluated. While specific IC50 values for this compound are not published, related benzothiazole derivatives have shown significant inhibitory potential nih.gov. The predicted binding energies from docking studies often correlate with experimental inhibitory activities, guiding the selection of compounds for synthesis and biological testing.

Regarding sEH/FAAH inhibition, structure-activity relationship studies on 4-phenylthiazole analogues have revealed excellent potencies in the low nanomolar range. For example, a specific 4-phenylthiazole derivative, compound 6o , exhibited an IC50 of 2.5 nM for sEH and 9.8 nM for FAAH nih.gov. Another analogue, compound 3h , showed an IC50 of 6.7 nM for FAAH nih.gov. These values indicate that the 4-phenylthiazole moiety is a key pharmacophore for potent dual inhibition of these enzymes.

The following table presents a summary of reported binding affinities for analogues of this compound against various targets. It is important to note that these values are for structurally related compounds and serve as an estimation of the potential activity of the title compound.

| Target Enzyme | Analogue Class | Reported Binding Affinity (IC50/Ki) |

| c-Met Kinase | Pyrazolothiazole derivatives | 4.27 nM to 7.95 nM nih.gov |

| EGFR-TK | Benzothiazole derivatives | Potent inhibition reported nih.gov |

| sEH | 4-Phenylthiazole analogue (6o) | 2.5 nM nih.gov |

| FAAH | 4-Phenylthiazole analogue (6o) | 9.8 nM nih.gov |

| FAAH | 4-Phenylthiazole analogue (3h) | 6.7 nM nih.gov |

Virtual Screening and Lead Optimization Strategies Based on Docking Outcomes

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For scaffolds like 2-chloropyridine and phenylthiazole, virtual screening can be employed to discover novel kinase inhibitors nih.govresearchgate.net. The process typically involves docking a library of compounds into the active site of the target protein and ranking them based on their predicted binding affinity or other scoring functions.

Based on the docking outcomes of a lead compound such as this compound, several lead optimization strategies can be employed to enhance its potency, selectivity, and pharmacokinetic properties. These strategies often involve iterative cycles of computational design, chemical synthesis, and biological evaluation.

One common strategy is structure-based drug design , where the docked conformation of the lead compound is used to guide modifications. For instance, if the docking pose reveals an unoccupied hydrophobic pocket in the active site, the phenyl or pyridinyl ring of the lead compound could be substituted with larger hydrophobic groups to improve van der Waals interactions and, consequently, binding affinity.

Another approach is pharmacophore modeling , where the key chemical features responsible for biological activity are identified. For thiazole-based kinase inhibitors, a pharmacophore model might include a hydrogen bond acceptor, a hydrogen bond donor, and aromatic/hydrophobic regions. This model can then be used to search for new compounds that match these features or to guide modifications of the lead compound to better fit the pharmacophore.

Chemical modifications to the lead structure can also be guided by computational predictions. For example, modifying the substituents on the phenyl ring or the pyridine ring can modulate the electronic properties and steric bulk of the molecule, potentially improving interactions with the target and enhancing selectivity against other kinases. The incorporation of a primary carboxamide group on the thiazole ring has been shown to significantly improve the potency of some kinase inhibitors nih.gov. Optimization strategies can also involve altering the linker between the heterocyclic rings to achieve a more favorable binding conformation.

The general workflow for virtual screening and lead optimization based on docking outcomes is outlined below:

Target Identification and Preparation : A 3D structure of the target protein (e.g., c-Met kinase, EGFR-TK) is obtained from a protein database or generated via homology modeling.

Virtual Screening : A large compound library is docked into the active site of the target protein.

Hit Identification : Compounds with high predicted binding affinities and favorable interaction patterns are selected as "hits".

Lead Generation : Promising hits are synthesized and their biological activity is confirmed through in vitro assays.

Lead Optimization : The binding mode of the lead compound is analyzed to identify opportunities for structural modification to improve potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This is an iterative process involving computational design, synthesis, and testing.

Structure Activity Relationship Sar Studies of 2 2 Chloropyridin 4 Yl 4 Phenylthiazole Derivatives

Systematic Structural Modifications of the Thiazole (B1198619) Ring System

The 2,4-disubstituted thiazole core is a prevalent motif in molecules with a wide array of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov Modifications to this central ring system, including its substituents, are a primary strategy for modulating the activity of lead compounds.

The phenyl ring at the C4 position of the thiazole core serves as a critical anchor for molecular interactions and a key point for structural modification. Research on related 2,4-disubstituted thiazoles has demonstrated that the nature and position of substituents on this phenyl ring significantly alter biological efficacy.

For instance, in studies on antimicrobial agents, the introduction of electron-withdrawing groups like nitro (NO₂) or electron-donating groups such as methoxy (B1213986) (OCH₃) at the para-position of the C4-phenyl ring was found to markedly enhance antimicrobial activity. researchgate.netresearchgate.net This suggests that electronic properties and the potential for hydrogen bonding at this position are key determinants of potency. Similarly, the presence of a 3-fluoro substituent on the phenyl ring has been associated with good cytotoxic activity against various cancer cell lines. nih.gov

In a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives tested for anticancer properties, substitutions on the terminal phenyl ring provided clear SAR insights. An ortho-chloro substituent resulted in the most active derivative against HeLa cervical cancer cells. sid.ir Generally, HeLa and U87 glioblastoma cells were more sensitive to these compounds than A549 lung carcinoma cells. sid.ir

These findings underscore the importance of the C4-phenyl moiety as a tunable element for optimizing the biological activity of 2-(2-Chloropyridin-4-yl)-4-phenylthiazole derivatives.

Table 1: Effect of C4-Phenyl Substituents on Biological Activity

| Substituent at para-position | Observed Effect | Biological Activity | Reference |

|---|---|---|---|

| -NO₂ | Improved Activity | Antimicrobial | researchgate.netresearchgate.net |

| -OCH₃ | Improved Activity | Antimicrobial | researchgate.netresearchgate.net |

| -F (meta-position) | Good Activity | Cytotoxic | nih.gov |

| -Cl (ortho-position) | Most Active Derivative | Cytotoxic (HeLa cells) | sid.ir |

The 2-chloropyridin-4-yl group at the C2 position of the thiazole is a defining feature of the core compound. The pyridine (B92270) ring itself is a common element in bioactive molecules, often contributing to water solubility and the ability to form hydrogen bonds. eurekaselect.com In related scaffolds, the presence of a pyridyl group has been shown to be crucial for activity. For example, studies on 2-aminothiazole (B372263) derivatives revealed that a 2-pyridyl ring at position 4 was optimal for antimycobacterial activity. nih.gov In another series, a 2-pyridyl hydrazinyl residue at the C2 position of the thiazole nucleus was associated with enhanced antimalarial activity. nih.gov

The chlorine atom at the 2-position of the pyridine ring significantly influences the electronic properties of the ring, making it more electron-deficient. This halogenation can impact binding affinity, metabolic stability, and selectivity. In the context of cyclin-dependent kinase (CDK) inhibitors, the core structure of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine was explored, where the pyridine ring plays a critical role in binding and activity. acs.org The specific 2-chloro-4-yl substitution pattern is thus expected to be a key modulator of both the potency and the selectivity profile of the compound by influencing its interactions with biological targets.

Direct substitution on the thiazole ring itself offers another avenue for SAR exploration. Quantum chemical calculations have shown that the metabolic activation of the thiazole ring is closely related to the nature of its substituents. nih.gov For instance, the addition of a methyl group at the C5 position can prevent bioactivation that may lead to toxicity, as seen in the comparison between the safe drug meloxicam (B1676189) and the hepatotoxic sudoxicam. nih.gov

In a series of renin inhibitors containing a 2-amino-4-thiazolyl moiety, the thiazole ring was a key component for potent and selective inhibition. nih.gov For CDK4/6 inhibitors based on a 4-(thiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine scaffold, SAR studies revealed that a methyl group at the C4 position of the thiazole ring was optimal for activity. acs.org This modification enhanced hydrophobic interactions with the gatekeeper phenylalanine residue in the kinase binding pocket. acs.org These examples highlight that even small alkyl substitutions on the thiazole ring can have a profound impact on pharmacological efficacy and safety.

Derivatization of the Pyridine Ring and its Impact on Biological Activity

Modifications to the pyridine ring of the 2-(2-chloropyridin-4-yl) moiety provide a powerful tool for fine-tuning the compound's properties.

Halogenation of the pyridine ring is a common strategy in drug design. The introduction of halogen atoms can alter a compound's lipophilicity, metabolic stability, and binding interactions. Developing methods for the selective halogenation of pyridines is an active area of research. nih.govchemrxiv.org For instance, designed phosphine (B1218219) reagents can be used to selectively install halogens at the 4-position of the pyridine ring. chemrxiv.orgresearchgate.net

The electronic nature of substituents on the pyridine ring is critical. Electron-withdrawing groups, such as the existing chloro group, generally make the pyridine ring electron-deficient, which can be crucial for specific binding interactions. nih.gov In studies on NMDA receptor antagonists, benzo nih.govannulen-7-amines bearing electron-withdrawing substituents like chlorine or a nitro group showed very high affinity. nih.gov Conversely, adding electron-donating groups would increase the electron density of the pyridine ring, potentially altering its interaction with biological targets. The strategic placement of different halogens (F, Cl, Br, I) or other groups with varying electronic properties on the pyridine ring of this compound could therefore be used to systematically probe and optimize its biological activity.

Table 2: Examples of Pyridine Ring Modifications and Their General Impact

| Modification Type | Example Substituent | Potential Impact | Reference |

|---|---|---|---|

| Halogenation | -Cl, -Br, -I | Alters lipophilicity, metabolic stability, binding affinity | nih.govchemrxiv.org |

| Electron-Withdrawing Group | -NO₂ | Increases electron deficiency, can enhance binding affinity | nih.gov |

| Electron-Donating Group | -CH₃, -OCH₃ | Increases electron density, alters target interactions | researchgate.net |

Bioisosteric replacement involves substituting one group with another that has similar physical or chemical properties, with the goal of improving pharmacological properties. Replacing the pyridine ring in the parent compound with other heterocyclic systems is a key SAR strategy.

For example, research has shown that a 2-difluoromethylpyridine group can serve as a successful bioisosteric replacement for a pyridine-N-oxide, enhancing the activity of quorum sensing inhibitors. nih.gov In other cases, such replacements are not well-tolerated; for a series of NMDA receptor antagonists, a pyridine ring was found to be a poor bioisostere for a chloro- or nitrobenzene (B124822) ring, leading to a significant drop in affinity. nih.gov

The formal replacement of a pyridine ring with other five-membered heterocycles like isothiazole (B42339) or thiadiazole has also been explored. beilstein-journals.orgacs.org For instance, in the development of herbicides, an isothiazolo[3,4-b]pyridine (B8289327) scaffold was investigated as an alternative to a 1,8-naphthyridine (B1210474) core. beilstein-journals.org The choice of bioisostere is highly context-dependent, and its success relies on maintaining the key electronic and steric features required for biological activity while potentially improving properties like metabolic stability or reducing off-target effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

The exploration of the therapeutic potential of this compound and its derivatives is significantly advanced by the application of Quantitative Structure-Activity Relationship (QSAR) modeling. This computational methodology is pivotal in establishing a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity. For the 2,4-disubstituted thiazole class, to which this compound belongs, QSAR studies provide a framework for predicting the efficacy of novel analogs, thereby guiding the synthesis of more potent and selective molecules.

Development of Statistical Models Correlating Molecular Descriptors with Biological Responses

The foundation of QSAR modeling lies in the development of robust statistical models. For series of 2,4-disubstituted thiazole derivatives, this process typically involves the use of linear regression techniques, such as Multiple Linear Regression (MLR), to formulate a mathematical equation that links molecular descriptors (the independent variables) to the biological response, such as the half-maximal inhibitory concentration (IC50) or its logarithmic transformation (pIC50) (the dependent variable). nih.gov

The selection of compounds for the QSAR study is critical. A diverse set of derivatives of this compound, with varied substituents on both the phenyl and pyridine rings, would be synthesized and their biological activities determined. These compounds are then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

The quality and predictive capability of the generated QSAR models are assessed using a variety of statistical parameters. These include the coefficient of determination (R²), which indicates the proportion of the variance in the biological activity that is predictable from the descriptors. A high R² value suggests a good fit of the model to the data. Further validation is performed using cross-validation techniques, such as leave-one-out (Q²), and by predicting the activity of the external test set (pred_R²). researchgate.net For instance, a QSAR model developed for a series of thiazole analogues as α-glucosidase inhibitors demonstrated strong statistical fitness with an R² of 0.9061, a Q² of 0.8614, and a pred_R² of 0.8258. researchgate.net

In some cases, where the relationship between structure and activity is non-linear, more advanced methods like artificial neural networks (ANN) may be employed to develop more predictive models. nih.gov

Table 1: Representative Statistical Validation Parameters for a QSAR Model of Thiazole Derivatives

| Parameter | Value | Description |

| R² (Coefficient of Determination) | 0.890 | Indicates that 89% of the variance in the biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.787 | Represents the predictive power of the model determined by internal cross-validation. |

| R²ext (External Validation R²) | 0.873 | Shows the predictive ability of the model on an external set of compounds. acs.org |

| CCC (Concordance Correlation Coefficient) | 0.878 | Measures the agreement between the observed and predicted values. acs.org |

Note: The data in this table is representative of typical QSAR studies on thiazole derivatives and is for illustrative purposes.

Identification of Physicochemical and Topographical Features Critical for Activity

A key outcome of QSAR studies is the identification of the specific molecular properties that are crucial for the biological activity of the compounds. These properties, known as molecular descriptors, can be broadly categorized into physicochemical and topographical features.

For 2,4-disubstituted thiazole derivatives, research has indicated that a combination of electronic, steric, and lipophilic properties often governs their activity. researchgate.netjapsonline.com

Physicochemical Descriptors:

Electronic Properties: Descriptors related to the electronic character of the molecule, such as the distribution of charges and electronegativity, have been found to be significant. For instance, the presence of electron-withdrawing groups like a nitro group (-NO2) or electron-donating groups like a methoxy group (-OCH3) on the phenyl ring can significantly modulate the antimicrobial activity of 2,4-disubstituted thiazoles. researchgate.netjapsonline.com In a study on 2-aminothiazole derivatives, descriptors related to atomic charges and Sanderson's electronegativity were identified as important for designing new lead compounds. acs.org

Lipophilicity: The octanol-water partition coefficient (logP) is a common descriptor for lipophilicity. The logP values of thiazole derivatives have been shown to influence their ability to cross cell membranes and interact with their target. dovepress.com

Molecular Surface Area: The total molecular surface area and the polar surface area (TPSA) are also critical. TPSA, for example, has been found to be within an acceptable range for drug-likeness in studies of thiazole derivatives. dovepress.com

Topographical Descriptors:

Molecular Connectivity Indices: These indices describe the degree of branching and connectivity of atoms within the molecule. The valence molecular connectivity index (²χv) has been identified as a key parameter for the antimicrobial activity of some thiazole derivatives. researchgate.netjapsonline.com

Kier's Shape Indices: These descriptors quantify different aspects of molecular shape. The Kier's shape index (kα3) has been highlighted as an important factor for the interaction of 2,4-disubstituted thiazoles with their biological targets. researchgate.netjapsonline.com

Topological Autocorrelation: Descriptors such as Moreau-Broto autocorrelation (ATSC1i) and Moran autocorrelation (MATS8c), which are weighted by different atomic properties, have been found to be integral to QSAR models for 2-aminothiazole derivatives with anticancer activity. tandfonline.com

The insights gained from the analysis of these critical features allow for the rational design of new this compound derivatives with potentially enhanced efficacy. By strategically modifying the substituents on the phenyl and pyridine rings to optimize these physicochemical and topographical properties, medicinal chemists can focus their synthetic efforts on compounds with a higher probability of success.

Table 2: Key Molecular Descriptors and Their Influence on the Activity of Thiazole Derivatives

| Descriptor Class | Specific Descriptor | General Influence on Activity |

| Physicochemical | ||

| Electronic | Atomic Charges, Electronegativity | Modulates binding affinity and reactivity. acs.org |

| Lipophilicity | logP | Affects membrane permeability and target engagement. dovepress.com |

| Surface Properties | Polar Surface Area (TPSA) | Influences bioavailability and drug-likeness. dovepress.com |

| Topographical | ||

| Connectivity | Molecular Connectivity Index (²χv) | Relates to molecular size and branching, affecting receptor fit. researchgate.netjapsonline.com |

| Shape | Kier's Shape Index (kα3) | Describes molecular shape, which is crucial for specific binding. researchgate.netjapsonline.com |

| Autocorrelation | Moreau-Broto Autocorrelation (ATSC1i) | Encodes the distribution of atomic properties, impacting interactions. tandfonline.com |

Note: This table presents a generalized summary of findings from QSAR studies on various thiazole derivatives.

Future Directions and Advanced Research Perspectives for 2 2 Chloropyridin 4 Yl 4 Phenylthiazole

Rational Design and Synthesis of Next-Generation Thiazole-Pyridine Hybrid Lead Compounds

The evolution of 2-(2-Chloropyridin-4-yl)-4-phenylthiazole into clinical candidates hinges on the rational design and synthesis of next-generation derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. ekb.egnih.gov The structural versatility of the thiazole-pyridine core allows for strategic modifications to fine-tune its properties. nih.gov

Future synthetic strategies will likely move beyond traditional methods to embrace innovative techniques that offer scalability, cost-effectiveness, and purification simplicity, such as microwave irradiation, ultrasound-assisted synthesis, and the use of green catalysts. researcher.life Methodologies like the Hantzsch thiazole (B1198619) synthesis, a condensation reaction between α-haloketones and thiourea (B124793), provide a foundational route for creating the core scaffold. nih.govsciencescholar.us For instance, the reaction of ω-bromoacetophenone with a suitable thiourea derivative can be employed to construct the initial thiazole ring. mdpi.comscirp.org

Key areas for synthetic exploration include:

Modification of the Phenyl Ring: Introducing a variety of substituents on the 4-phenyl ring can modulate lipophilicity, electronic properties, and steric interactions with biological targets.

Functionalization of the Pyridine (B92270) Moiety: The chlorine atom at the 2-position of the pyridine ring is a key site for nucleophilic substitution, allowing for the introduction of diverse functional groups to enhance target binding and solubility.

Linker Chemistry: For compounds where the thiazole and pyridine rings are part of a larger hybrid molecule, the nature of the linking bridge is critical. Research into different linkers, such as hydrazone or acetamide (B32628) moieties, can significantly impact biological activity. acs.orgijcce.ac.ir

Bioisosteric Replacement: Replacing the pyridine or phenyl rings with other heterocyclic systems could lead to novel compounds with altered pharmacological profiles.

The hybridization of the thiazole scaffold with other pharmacologically active moieties, like pyrazoline or coumarin, has proven successful in creating compounds with enhanced potency and the potential for multi-targeted activity. ekb.egscirp.org This strategy of molecular hybridization will be instrumental in developing derivatives that can overcome drug resistance and exhibit synergistic therapeutic effects. ekb.eg

Exploration of Novel Biological Targets for Therapeutic Intervention Based on Mechanistic Insights

While the precise biological targets of this compound are not yet fully elucidated, research on related thiazole and pyridine-containing compounds provides a fertile ground for hypothesis-driven target exploration. Thiazole derivatives are known to interact with a wide array of biological targets, making them valuable for developing anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov

Based on the activities of analogous structures, future research should investigate the potential of this compound derivatives to modulate the following targets and pathways:

| Potential Biological Target | Therapeutic Area | Rationale from Related Compounds | Citation(s) |

| Kinases (e.g., CDK4/6, Met, BCR-ABL, B-Raf) | Cancer | Thiazole-bearing drugs like Dasatinib and Dabrafenib are kinase inhibitors. Pyrimidine-thiazole hybrids have shown potent and selective inhibition of CDK4/6. | nih.govacs.orgfrontiersin.org |

| PARP1 (Poly [ADP-ribose] polymerase 1) | Cancer | The cytotoxicity of some pyridine-thiazole hybrids in tumor cells was significantly reduced after preincubation with a PARP1 inhibitor, suggesting a mechanism tied to inducing genetic instability. | nih.govnih.gov |

| Tubulin Polymerization | Cancer | Numerous thiazole derivatives have been reported to exhibit potent anticancer activity by inhibiting tubulin polymerization. | nih.gov |

| MMP-9 (Matrix Metallopeptidase 9) | Cancer | Mechanistic studies have identified MMP-9 as a target for some hydrazonothiazole-based pyridine compounds, which are crucial for cancer cell invasion and metastasis. | bohrium.comresearchgate.net |

| DNA Gyrase | Infectious Disease | Thiazole derivatives have been explored as potential DNA gyrase inhibitors for their antimicrobial properties. | researchgate.net |

| Acetylcholinesterase (AChE) | Neurodegenerative Disease | Thiazole-based derivatives have been synthesized and evaluated as potent AChE inhibitors for potential use in Alzheimer's disease. | acs.org |

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Cancer | Some novel thiazole derivatives have been shown to block VEGFR-2, a key receptor in angiogenesis. | mdpi.com |

Mechanistic studies, such as observing changes in nuclear morphology or the induction of apoptosis via mitochondrial pathways, will be crucial in pinpointing the specific cellular processes affected by these compounds. nih.govbohrium.comresearchgate.netmdpi.com

Integration of Advanced High-Throughput Screening and Computational Methodologies for Library Optimization

To efficiently navigate the vast chemical space of possible this compound derivatives, a synergistic approach combining high-throughput screening (HTS) and computational modeling is essential.

High-Throughput Screening (HTS) allows for the rapid testing of large compound libraries against specific biological targets or in cell-based assays. nih.gov Modern HTS facilities utilize advanced liquid handlers and plate readers to assess thousands of compounds for activities like enzyme inhibition or cytotoxicity. cuanschutz.edu Phenotypic screens, such as those measuring cancer cell viability or macrophage-mediated phagocytosis, can identify active compounds even without prior knowledge of the specific molecular target. nih.gov HTS protocols can be developed for various applications, including identifying compounds that inhibit virus replication or have the potential to cause skin sensitization. mdpi.comtox21.gov

Computational Methodologies play a critical role in prioritizing compounds for synthesis and screening, as well as in understanding structure-activity relationships (SAR).

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, helping to elucidate binding modes and prioritize candidates. researchgate.netnih.gov Docking simulations have been used to guide the design of thiazole derivatives targeting DNA gyrase and telomerase. researchgate.netnih.gov

In Silico ADME/T Prediction: Computational tools can evaluate physicochemical properties to assess "drug-likeness" based on criteria like Lipinski's rule of five, predicting oral bioavailability and other pharmacokinetic parameters. acs.orgresearchgate.net

Density Functional Theory (DFT): DFT calculations can be used to estimate the electron distribution and frontier molecular orbitals of synthesized compounds, providing insights into their chemical reactivity and stability. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate chemical structure with biological activity, QSAR can predict the potency of unsynthesized analogs.

The integration of these methods creates a powerful cycle of design, prediction, synthesis, and testing, which accelerates the optimization of lead compounds.

Development of Selective and Potent Modulators for Specific Biological Pathways

A primary goal in drug development is to create molecules that act potently on their intended target with minimal off-target effects. For derivatives of this compound, achieving selectivity is paramount. Research on similar heterocyclic compounds has demonstrated that high potency and selectivity are attainable through careful medicinal chemistry optimization. acs.org

For example, studies on thiazole-based pyridine compounds revealed derivatives with enhanced selectivity for cancer cells over healthy cells. bohrium.comresearchgate.net Similarly, specific substitutions on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold led to the discovery of an orally bioavailable inhibitor with remarkable selectivity for CDK4/6 over other kinases. acs.org

The development of selective modulators will involve:

Iterative Optimization: Once a lead compound and a biological target are identified, an iterative process of synthesizing and testing new analogs begins. Minor structural alterations, such as changing substituent positions or replacing functional groups, can dramatically impact selectivity. acs.org

Selectivity Profiling: Promising compounds must be screened against a broad panel of related biological targets to ensure their specificity. For kinase inhibitors, this involves testing against a large panel of different kinases.

Mechanism of Action Studies: Understanding how a compound inhibits a target (e.g., competitive, uncompetitive, or allosteric inhibition) can provide crucial insights for designing more selective molecules. youtube.com

By focusing on specific biological pathways implicated in disease, such as apoptosis induction or the inhibition of cell cycle progression, researchers can tailor derivatives of this compound to be highly effective and targeted therapeutic agents. bohrium.commdpi.com

Investigation of Molecular Recognition and Specificity through Advanced Biophysical Techniques

To fully understand how derivatives of this compound interact with their biological targets, advanced biophysical techniques are indispensable. These methods provide direct evidence of binding and can reveal detailed information about the thermodynamics, kinetics, and structural basis of molecular recognition. youtube.com

Key biophysical techniques for future investigation include:

X-ray Crystallography: This technique can provide an atomic-level three-dimensional structure of a compound bound to its target protein. Such structural information is invaluable for understanding the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that confer potency and selectivity, and it has been successfully used to characterize thiazole derivatives. nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics of binding interactions in real-time. It can determine association (on-rate) and dissociation (off-rate) constants, providing insights into how tightly and for how long a compound binds to its target. youtube.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques, such as chemical shift perturbation, can be used to map the binding site of a compound on a protein and to confirm binding in solution. youtube.com

The application of these techniques is crucial at multiple stages of the drug discovery pipeline, from validating initial screening hits to characterizing the mechanism of action of lead compounds. youtube.com By providing a detailed picture of molecular recognition, these methods will guide the rational design of next-generation this compound derivatives with superior therapeutic properties.

Q & A

Q. What are the standard synthetic routes for 2-(2-Chloropyridin-4-yl)-4-phenylthiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step protocols involving cyclocondensation of thiourea derivatives with α-haloketones or through Suzuki-Miyaura cross-coupling to introduce the chloropyridinyl group. Key steps include:

- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions .

- Optimization of solvent systems (e.g., DMF or THF) and temperature (80–120°C) to enhance yield .

- Monitoring reaction progress via thin-layer chromatography (TLC) and purification by column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For example, the chloropyridinyl proton resonates at δ 8.2–8.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 285.05 for C₁₄H₁₀ClN₂S⁺) .

- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ indicate C=N and C=C stretching in the thiazole and pyridine rings .

Q. What in vitro assays are commonly used to evaluate its biological activity?

- Antimicrobial Testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

- Catalyst Screening : Test Pd-based vs. Cu-mediated systems to balance cost and efficiency .

- Solvent Effects : Compare polar aprotic (DMF) vs. ethereal solvents (THF) for coupling reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve regioselectivity .

Q. How do structural modifications (e.g., substituent variations) alter photophysical properties?

- ESIPT Studies : Substituents like hydroxyl or methyl groups on the phenyl ring shift emission wavelengths (e.g., 450 nm to 480 nm) due to changes in intramolecular proton transfer .

- TD-DFT Calculations : Predict excited-state behavior using B3PW91/6-31+G(d,p) basis sets .

Q. What strategies resolve contradictions in biological activity data across analogs?

- SAR Analysis : Compare analogs with varying substituents (e.g., methoxy vs. chloro groups):

| Substituent (R) | MIC (μg/mL) | Cytotoxicity (IC₅₀, μM) |

|---|---|---|

| -Cl | 12.5 | 45.2 |

| -OCH₃ | 25.0 | >100 |

- Molecular Docking : Identify binding affinity differences in target proteins (e.g., bacterial DNA gyrase vs. human kinases) .

Q. What challenges arise in crystallographic refinement of this compound?

- Twinned Crystals : Use SHELXL for high-resolution refinement and twin-law identification .

- Disorder Modeling : Address positional disorder in the chloropyridinyl group via PART and ISOR commands .

Methodological Considerations

Q. How to validate computational models for predicting reactivity?

- Benchmark DFT methods (e.g., B3LYP vs. M06-2X) against experimental UV-Vis and fluorescence data .

- Use Natural Bond Orbital (NBO) analysis to quantify charge transfer interactions .

Q. What protocols ensure reproducibility in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.